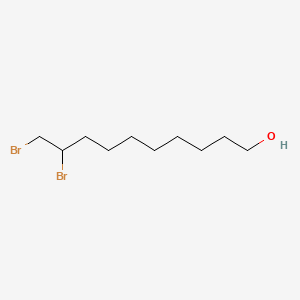

1-Decanol, 9,10-dibromo-

Description

The compound 10-bromo-1-decanol (CAS 53463-68-6, IUPAC name: 10-bromodecan-1-ol) is a brominated derivative of 1-decanol, a fatty alcohol with a ten-carbon chain. Its molecular formula is C₁₀H₂₁BrO, with an average molecular mass of 237.18 g/mol and a monoisotopic mass of 236.077577 . Structurally, it features a hydroxyl group (-OH) at the first carbon and a bromine atom at the tenth carbon (SMILES: OCCCCCCCCCCBr) . This compound is a colorless to pale yellow liquid with applications in organic synthesis, pharmaceuticals, and agrochemicals due to its reactivity as an alkylating agent .

Key physicochemical properties include:

Properties

CAS No. |

114838-32-3 |

|---|---|

Molecular Formula |

C10H20Br2O |

Molecular Weight |

316.07 g/mol |

IUPAC Name |

9,10-dibromodecan-1-ol |

InChI |

InChI=1S/C10H20Br2O/c11-9-10(12)7-5-3-1-2-4-6-8-13/h10,13H,1-9H2 |

InChI Key |

BJSFINRBAUPBKA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCO)CCCC(CBr)Br |

Origin of Product |

United States |

Preparation Methods

1-Decanol, 9,10-dibromo- can be synthesized through the bromination of 1-decanol. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 9th and 10th positions .

Chemical Reactions Analysis

1-Decanol, 9,10-dibromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) to form diols or with amines to form amines.

Reduction Reactions: The compound can be reduced to 1-decanol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of 1-Decanol, 9,10-dibromo- can lead to the formation of corresponding carboxylic acids or aldehydes depending on the oxidizing agent used.

Common reagents and conditions used in these reactions include:

Substitution: Nucleophiles like NaOH, NH3 under reflux conditions.

Reduction: LiAlH4 in anhydrous ether.

Oxidation: KMnO4 or CrO3 in acidic or basic medium.

Major products formed from these reactions include diols, amines, aldehydes, and carboxylic acids.

Scientific Research Applications

1-Decanol, 9,10-dibromo- has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.

Biology: The compound’s ability to permeate biological membranes makes it useful in studies related to membrane transport and permeability.

Industry: It is used in the manufacture of plasticizers, lubricants, surfactants, and solvents.

Mechanism of Action

The mechanism by which 1-Decanol, 9,10-dibromo- exerts its effects is primarily through its interaction with biological membranes. The bromine atoms increase the compound’s lipophilicity, enhancing its ability to integrate into lipid bilayers and disrupt membrane integrity. This disruption can affect membrane-associated proteins and enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

1-Decanol (Parent Compound)

Key Differences :

- Bromination at C10 increases molecular weight and reactivity, making 10-bromo-1-decanol suitable for nucleophilic substitution reactions .

- 1-Decanol dominates industrial applications (e.g., plasticizers account for ~45% of its use) due to its natural sourcing (oleochemical base) and lower toxicity .

1-Octanol (C₈H₁₈O)

Key Insight: Despite 1-decanol’s higher toxicity compared to 1-octanol, its longer carbon chain reduces membrane fluidity disruption, enabling microbial adaptation in biotechnological processes .

1-Dodecanol (C₁₂H₂₆O)

| Property | 10-Bromo-1-decanol | 1-Dodecanol |

|---|---|---|

| Antifungal Activity | Not studied | Inhibitory (less effective than phenol) |

| Applications | Chemical intermediates | Surfactants, emulsifiers |

Comparison: Both 1-decanol and 1-dodecanol exhibit antifungal properties, but their efficacy is overshadowed by phenol. The brominated derivative’s niche lies in synthetic chemistry rather than biocidal applications .

10-Bromo-1-decanol Acetate

Key Insight : Acetylation of the hydroxyl group improves shelf life and broadens utility in fine chemical manufacturing .

Other Brominated Alcohols

- 2-Bromoethanol (C₂H₅BrO): Shorter chain with higher volatility; used in small-scale alkylation.

- 5-Bromodecane (C₁₀H₂₁Br) : Lacks hydroxyl group, limiting polar reactivity .

Differentiator: The hydroxyl group in 10-bromo-1-decanol enables dual reactivity (bromine substitution and alcohol derivatization), unlike non-hydroxylated bromoalkanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.